molecular formula C9H14N2O B084382 4-Amino-2-methoxy-3,5-dimethylaniline CAS No. 14090-00-7

4-Amino-2-methoxy-3,5-dimethylaniline

Cat. No.: B084382
CAS No.: 14090-00-7
M. Wt: 166.22 g/mol
InChI Key: BVWOHFHLLLPJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methoxy-3,5-dimethylaniline is a substituted aromatic amine characterized by an amino group (-NH₂) at the 4-position, a methoxy group (-OCH₃) at the 2-position, and methyl groups (-CH₃) at the 3- and 5-positions.

Properties

CAS No.

14090-00-7

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-methoxy-3,5-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C9H14N2O/c1-5-4-7(10)9(12-3)6(2)8(5)11/h4H,10-11H2,1-3H3

InChI Key

BVWOHFHLLLPJLH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1N)C)OC)N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)OC)N

Other CAS No.

14090-00-7

Synonyms

4-AMINO-2-METHOXY-3,5-DIMETHYLANILINE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent positions and functional groups significantly influence reactivity, physical properties, and biological interactions. Key analogs include:

Compound Name Substituents Molecular Formula Key Applications/Findings
4-Amino-2-methoxy-3,5-dimethylaniline 4-NH₂, 2-OCH₃, 3,5-CH₃ C₉H₁₄N₂O Potential corrosion inhibitor, pharmaceutical intermediate (inferred)
3,5-Dimethylaniline 3,5-CH₃, 4-NH₂ C₈H₁₁N DNA adduct formation (in vivo mice studies)
2,6-Dimethylaniline 2,6-CH₃, 4-NH₂ C₈H₁₁N Hemoglobin binding; higher carcinogenic potential
4-Bromo-3,5-dimethylaniline 4-Br, 3,5-CH₃, 1-NH₂ C₈H₁₀BrN Melting point: 73–74°C; used in cross-coupling reactions
4-Amino-3,5-dimethylbenzonitrile 4-NH₂, 3,5-CH₃, 1-CN C₉H₉N₂ High structural similarity (0.86) to target compound
2-Chloro-4,5-dimethylaniline 2-Cl, 4,5-CH₃, 1-NH₂ C₈H₁₀ClN Marketed for industrial synthesis; growth forecasted to 2025

Toxicological Profiles

  • Hemoglobin Binding: Sabbioni (1992) demonstrated that monocyclic aromatic amines with methyl substituents exhibit varied hemoglobin binding affinities, influenced by substituent positions .
  • The methoxy group in this compound may mitigate this risk by altering solubility or metabolic stability.

Physical Properties

  • Melting Points: 4-Bromo-3,5-dimethylaniline melts at 73–74°C , while unsubstituted 3,5-dimethylaniline has a lower melting point (~45°C). The target compound’s methoxy group may increase polarity, raising its melting point compared to non-polar analogs.
  • Solubility: Amino and methoxy groups enhance water solubility relative to halogenated or nitrile-substituted analogs, impacting bioavailability in pharmaceutical applications.

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